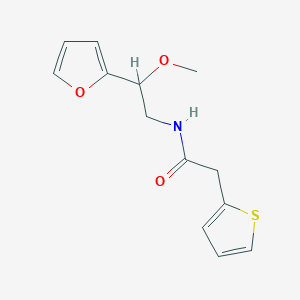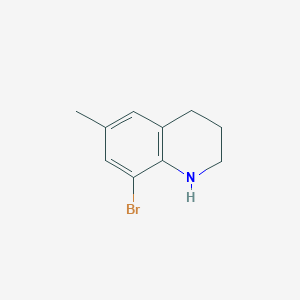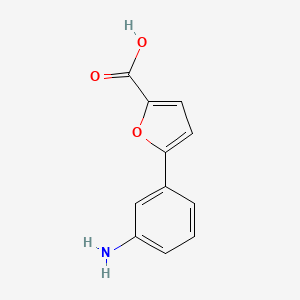
5-(3-Aminophenyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminophenyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 . It is also known as 5-(3-Aminophenyl)furan-2-carboxylic acid methyl ester . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of 5-(3-Aminophenyl)furan-2-carboxylic acid is 217.22 . The SMILES string representation of the molecule is COC(=O)c1ccc(o1)-c2cccc(N)c2 .Physical And Chemical Properties Analysis
5-(3-Aminophenyl)furan-2-carboxylic acid is a solid substance . Its melting point is between 102-106 °C .Applications De Recherche Scientifique
Antimycobacterial Agents :
- 5-Phenyl-furan-2-carboxylic acids, a class related to 5-(3-Aminophenyl)furan-2-carboxylic acid, have shown promise as antimycobacterial agents. They have the ability to interfere with iron homeostasis, which is crucial in the context of tuberculosis treatment. The crystal structure of a fluorinated ester derivative of this class was analyzed to understand its potential as a therapeutic agent (Mori et al., 2022).
Biobased Building Blocks in Pharmaceutical and Polymer Industries :
- Furan carboxylic acids, which include compounds similar to 5-(3-Aminophenyl)furan-2-carboxylic acid, are recognized as valuable biobased building blocks. They have significant applications in the pharmaceutical and polymer industries. A study demonstrated a dual-enzyme cascade system for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, showcasing their potential industrial applications (Jia et al., 2019).
Antibacterial and Antioxidant Properties :
- New furan derivatives, including those structurally related to 5-(3-Aminophenyl)furan-2-carboxylic acid, have been isolated from endophytic fungi. These compounds exhibited potent antibacterial activity against Staphylococcus aureus and moderate antioxidant activity, highlighting their potential in developing new antibacterial and antioxidant agents (Ma et al., 2016).
Potential Therapeutics Targeting Iron Acquisition in Mycobacterial Species :
- Another study focused on 5-phenyl-furan-2-carboxylic acids for their role as potential therapeutics in targeting iron acquisition in mycobacterial species, a key aspect in the fight against tuberculosis (Mori et al., 2022).
Biocatalytic Production of Furan Carboxylic Acids :
- The improved biocatalytic production of furan-based carboxylic acids, like those related to 5-(3-Aminophenyl)furan-2-carboxylic acid, using recombinant Escherichia coli has been demonstrated. This process could be important for synthesizing value-added furan-based carboxylic acids for industrial applications (Wang et al., 2020).
Synthesis and Antimicrobial Activities of Derivatives :
- Research has been conducted on the synthesis of new derivatives of furan-2-carboxylic acids and their antimicrobial activities. This work contributes to the development of new compounds with potential applications in antimicrobial therapies (Dias et al., 2015).
Enzyme-Catalyzed Oxidation for Polymer Production :
- Furan-2,5-dicarboxylic acid (FDCA), a chemical structurally related to 5-(3-Aminophenyl)furan-2-carboxylic acid, has been synthesized via enzyme-catalyzed oxidation. FDCA is a key biobased platform chemical for producing polymers (Dijkman et al., 2014).
Safety and Hazards
5-(3-Aminophenyl)furan-2-carboxylic acid is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound . In case of accidental ingestion, it is advised to rinse the mouth and seek medical help .
Orientations Futures
Propriétés
IUPAC Name |
5-(3-aminophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGELRAZDZWENED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)furan-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

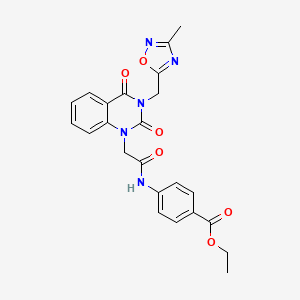

![2-[3-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2680808.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2680809.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}nicotinamide](/img/structure/B2680810.png)
![4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2680811.png)
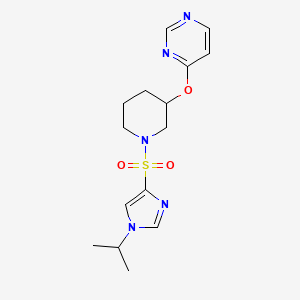
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2680813.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2680818.png)
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-phenylurea](/img/structure/B2680819.png)

![6-chloro-4-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2680822.png)
